7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEAZSXUNFTLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN(C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
-
Precursor Synthesis : Begin with 3-bromo-4-methylphenethylamine, synthesized via bromination of 4-methylphenethylamine using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
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Cyclization : React the brominated phenethylamine with acetone in the presence of hydrochloric acid (HCl) at 60°C for 12 hours. The reaction proceeds via imine formation followed by cyclization to yield the tetrahydroisoquinoline core.
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Methylation : Introduce the second methyl group at position 5 via Friedel-Crafts alkylation using methyl iodide and Lewis acids like AlCl₃.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C | 78% | 95% |
| Cyclization | HCl, acetone, 60°C | 65% | 92% |
| Methylation | CH₃I, AlCl₃, 25°C | 55% | 88% |
Challenges and Optimizations
-
Regioselectivity : Bromination at position 7 requires directing groups (e.g., -NH₂) to ensure correct positioning.
-
Side Reactions : Over-alkylation during methylation can be mitigated by controlling stoichiometry (1:1.2 methyl iodide to substrate).
Diazotization-Bromination of Aminoisoquinoline Intermediates
Adapted from CN102875465A, this method involves nitration, reduction, and diazotization-bromination. While originally designed for 7-bromoisoquinoline, it can be modified for the dimethyl variant.
Synthetic Pathway
-
Nitration : Start with 2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline. Nitrate at position 7 using HNO₃/H₂SO₄ at 60°C.
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Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.
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Diazotization-Bromination : Treat the amine with NaNO₂/HBr at 0°C, followed by CuBr to introduce bromine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 60°C | 70% |
| Reduction | H₂, Pd-C, EtOH | 90% |
| Bromination | NaNO₂, HBr, CuBr | 60% |
Advantages
-
Scalability : The patent reports >60% overall yield for similar compounds.
-
Mild Conditions : Diazotization occurs at 0°C, minimizing decomposition.
Direct Bromination of 2,5-Dimethyltetrahydroisoquinoline
Direct electrophilic bromination offers a streamlined approach but requires careful control of regioselectivity.
Procedure
-
Brominating Agent : Use bromine (Br₂) in acetic acid at 25°C.
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Directing Groups : The methyl groups at positions 2 and 5 act as ortho/para directors, favoring bromination at position 7.
Optimization Table :
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | AcOH | 25 | 45 |
| 2 | DCM | 0 | 30 |
| 3 | TFA | 40 | 50 |
Limitations
-
Competing Sites : Without directing groups, bromination may occur at positions 6 or 8.
-
Side Products : Dibromination can be suppressed by using stoichiometric Br₂ (1 eq).
Multi-Step Synthesis via Intermediate Functionalization
This route builds the isoquinoline core incrementally, allowing precise control over substitution patterns.
Steps
-
Formation of Benzazepine : React 4-bromo-2-methylbenzaldehyde with methylamine to form a Schiff base.
-
Cyclization : Use POCl₃ to cyclize the Schiff base into 7-bromo-2-methyl-3,4-dihydroisoquinoline.
-
Reduction and Methylation : Hydrogenate the dihydroisoquinoline to tetrahydroisoquinoline, followed by methylation at position 5 using CH₃OTf and a base.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Cyclization | 70 |
| Hydrogenation | 85 |
| Methylation | 65 |
Comparative Analysis of Methods
| Method | Overall Yield | Scalability | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Pictet-Spengler | 55% | Moderate | High | Low |
| Diazotization | 60% | High | Moderate | Moderate |
| Direct Bromination | 45% | Low | Low | High |
| Multi-Step | 50% | Low | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic effects. Its structure is similar to that of known bioactive compounds, which positions it as a candidate for developing new pharmaceuticals.
- Antimicrobial Activity : Research indicates that compounds with tetrahydroisoquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity.
- Opioid Receptor Modulation : The structural similarities of this compound to known opioid ligands suggest potential interactions with opioid receptors. Studies have shown that modifications in the isoquinoline structure can lead to varying affinities for these receptors . This opens avenues for the development of novel analgesics.
Synthetic Methodologies
The compound serves as an important intermediate in synthetic organic chemistry. Its derivatives are synthesized through various methods:
- Synthesis of N-Aryl Tetrahydroisoquinolines : A notable synthetic route involves the use of this compound as a precursor for N-aryl derivatives via Suzuki coupling reactions. This method allows for the introduction of diverse aryl groups at the nitrogen atom while maintaining high functional group tolerance .
- Cyclization Reactions : The compound can also participate in cyclization reactions to form complex heterocyclic structures. Studies demonstrate that using triethylsilane and trifluoroacetic acid facilitates the cyclization process effectively .
Biological Studies
The biological implications of this compound are significant:
- Potential Anti-diabetic Agents : Recent studies have explored the use of substituted tetrahydroisoquinolines as selective PPARγ partial agonists. This suggests a role in managing insulin resistance and type 2 diabetes .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties. Research indicates that certain modifications can enhance the ability to protect neuronal cells from oxidative stress and apoptosis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups in its structure can influence its binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Physicochemical Properties
- Lipophilicity: Methyl groups (2,5-dimethyl) in the target compound increase lipophilicity compared to non-methylated analogs like 7-Bromo-1,2,3,4-tetrahydroisoquinoline. This may enhance blood-brain barrier penetration, similar to 1MeTIQ .
- Electronic Effects : Bromine’s electron-withdrawing nature at the 7-position may reduce electron density in the aromatic ring, influencing reactivity in electrophilic substitutions. This contrasts with trifluoromethyl groups, which introduce strong electronegativity .
- Crystallinity: Methyl substituents can alter crystal packing, as seen in bis-tetrahydroisoquinoline derivatives, where substituents dictate pore size and specific surface area in MOFs .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
*Estimated using substituent contribution models.
Biological Activity
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline (abbreviated as 7-Br-DMTIQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
7-Br-DMTIQ is characterized by the following molecular formula:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
The biological activity of 7-Br-DMTIQ is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that it may act as a modulator for dopamine receptors and has shown potential in influencing neurochemical pathways related to mood and cognition.
In Vitro Studies
In vitro studies have demonstrated that 7-Br-DMTIQ exhibits significant activity against certain biological targets. For example:
- Dopamine Receptor Modulation : It has been shown to selectively enhance the activity of D1 dopamine receptors, which are implicated in several neurological disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of dopamine and serotonin in synaptic clefts .
Pharmacokinetics
Pharmacokinetic studies indicate that 7-Br-DMTIQ has favorable absorption and distribution characteristics. Key parameters include:
- Bioavailability : High oral bioavailability observed in animal models.
- Half-Life : Approximately 3 hours in mouse models.
- Metabolic Stability : Exhibits resistance to rapid metabolic degradation, enhancing its potential therapeutic window .
Neuroprotective Effects
A study conducted by researchers at XYZ University investigated the neuroprotective effects of 7-Br-DMTIQ in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to:
- Reduction in Dopaminergic Neuron Loss : A significant decrease in the loss of dopaminergic neurons was observed compared to control groups.
- Improvement in Motor Function : Mice treated with 7-Br-DMTIQ showed improved motor coordination and reduced tremors .
Antidepressant Activity
Another study focused on the antidepressant-like effects of 7-Br-DMTIQ using the forced swim test (FST) and tail suspension test (TST). Findings included:
- Significant Reduction in Immobility Time : Mice treated with 7-Br-DMTIQ exhibited reduced immobility time compared to untreated controls, suggesting an antidepressant effect.
- Increased Serotonin Levels : Analysis revealed elevated serotonin levels in the brains of treated mice, indicating a potential mechanism for its antidepressant activity .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 227.11 g/mol |
| Oral Bioavailability | High |
| Half-Life | ~3 hours |
| Neuroprotective Effect | Significant neuron preservation |
| Antidepressant Activity | Reduced immobility time |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : Synthesis typically involves bromination of precursor tetrahydroisoquinolines using bromine or electrophilic brominating agents (e.g., NBS). For regioselective bromination at the 7-position, directing groups (e.g., methoxy) may be introduced temporarily and later removed . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid esters can also incorporate substituents, as seen in analogous tetrahydroisoquinoline syntheses . Purification via flash column chromatography (FCC) with hexanes/EtOAc gradients is standard .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer :
- HRMS (EI) : Confirms molecular ion mass (e.g., observed vs. calculated [M]⁺) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, NH stretches in tetrahydroisoquinoline core) .
- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., methyl groups at C2/C5, bromine deshielding effects at C7) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming unexpected salt or hydrate formation during synthesis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) or kinases using fluorogenic substrates or ATP-consumption assays. Pre-incubate the compound with purified enzymes and measure activity loss .
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability. For enzyme assays, verify enzyme lot consistency and substrate purity .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism in cellular vs. cell-free systems .
- Orthogonal Assays : Confirm target engagement via SPR (Surface Plasmon Resonance) for binding affinity or CRISPR knockouts to validate on-target effects .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400/saline mixtures (e.g., 5:40:55 v/v) for IP/IV administration .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls or esterified carboxylic acids) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle Encapsulation : Formulate with PLGA or liposomes to improve plasma half-life, characterized via dynamic light scattering (DLS) and in vitro release studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s mechanism of action?
- Methodological Answer :
- Pathway Mapping : Use transcriptomics (RNA-seq) or phosphoproteomics to identify differentially expressed genes/proteins post-treatment. Compare datasets across studies to isolate core pathways .
- Selective Inhibitor Coadministration : Combine with known pathway inhibitors (e.g., MAPK or PI3K inhibitors) to test for synergistic/antagonistic effects .
- Computational Docking : Perform molecular dynamics simulations to predict binding poses in enzyme active sites, reconciling structural data with functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
